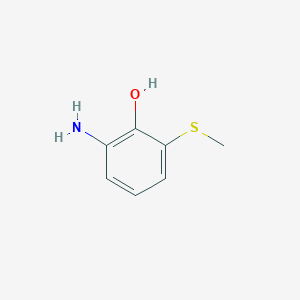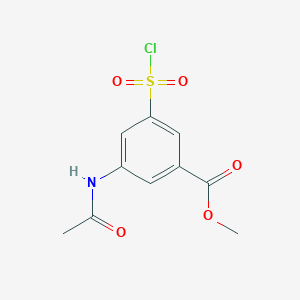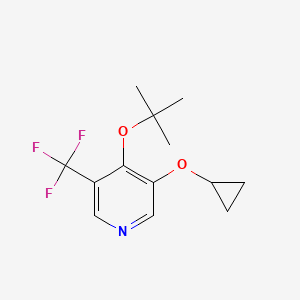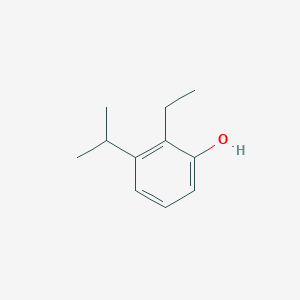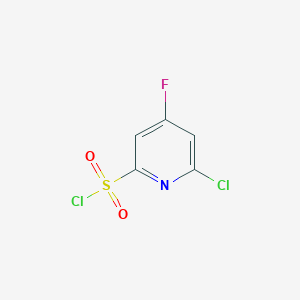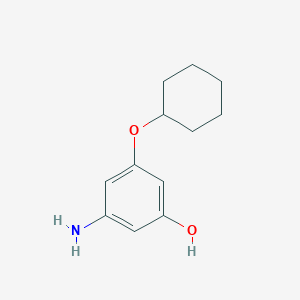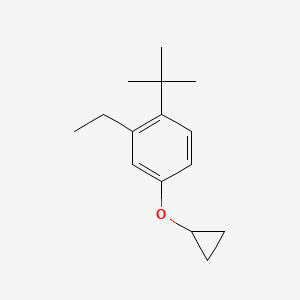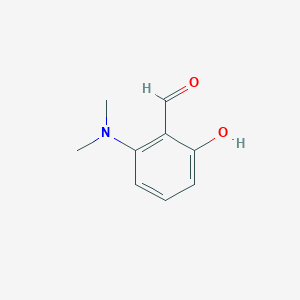
5-(4-Bromophenyl)-3-chloro-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromophenyl)-3-chloro-1,2,4-oxadiazole: is a heterocyclic compound that contains a five-membered ring with three heteroatoms: one oxygen, one nitrogen, and one chlorine atom. The presence of a bromophenyl group at the 5-position and a chlorine atom at the 3-position makes this compound unique. It is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-3-chloro-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms in 5-(4-Bromophenyl)-3-chloro-1,2,4-oxadiazole can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by various nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxadiazole N-oxides or reduction to form corresponding amines.
Coupling Reactions: The bromophenyl group can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene or dioxane.
Major Products:
- Substituted oxadiazoles
- Oxadiazole N-oxides
- Biaryl compounds
Scientific Research Applications
Chemistry: 5-(4-Bromophenyl)-3-chloro-1,2,4-oxadiazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.
Biology and Medicine: This compound has shown potential as an antimicrobial and anticancer agent. Its derivatives have been studied for their ability to inhibit the growth of various bacterial and fungal strains, as well as cancer cell lines .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its unique structure allows for the design of compounds with specific biological activities.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-3-chloro-1,2,4-oxadiazole and its derivatives often involves the inhibition of key enzymes or receptors in biological systems. For example, some derivatives may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
5-(4-Bromophenyl)-1,2,4-triazole: Another heterocyclic compound with a similar structure but different nitrogen positioning.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with a similar bromophenyl group but different heterocyclic ring structure.
Uniqueness: 5-(4-Bromophenyl)-3-chloro-1,2,4-oxadiazole is unique due to the presence of both bromine and chlorine atoms, which allows for diverse chemical reactivity and potential biological activities. Its oxadiazole ring structure also provides stability and specific electronic properties that are advantageous in various applications.
Properties
Molecular Formula |
C8H4BrClN2O |
|---|---|
Molecular Weight |
259.49 g/mol |
IUPAC Name |
5-(4-bromophenyl)-3-chloro-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H4BrClN2O/c9-6-3-1-5(2-4-6)7-11-8(10)12-13-7/h1-4H |
InChI Key |
DPOPVNLIZPYWPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



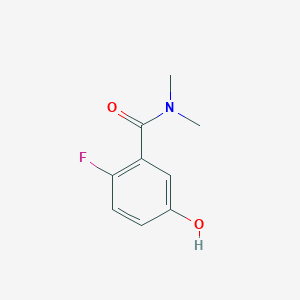
![[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14839474.png)
